molecular formula C16H25N3O B5338431 N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea

N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea

Katalognummer: B5338431
Molekulargewicht: 275.39 g/mol
InChI-Schlüssel: QXJVLHHCSUQNQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea, also known as A-836,339, is a potent and selective antagonist of the cannabinoid receptor CB1. The CB1 receptor is a G protein-coupled receptor that is primarily located in the central nervous system and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood modulation. A-836,339 has been the subject of extensive scientific research due to its potential therapeutic applications.

Wirkmechanismus

N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing pain sensitivity, decreasing drug-seeking behavior, and reducing food intake and body weight. These effects are thought to be mediated by the blockade of the CB1 receptor and the subsequent reduction in endocannabinoid activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea in lab experiments is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Additionally, this compound has been shown to be effective in a variety of animal models, suggesting that it may have broad applicability in preclinical research. One limitation of using this compound is that it is a synthetic compound, which may limit its use in certain types of experiments.

Zukünftige Richtungen

There are many potential future directions for research involving N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea. One area of interest is the development of more potent and selective CB1 receptor antagonists, which may have improved therapeutic efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on pain sensitivity, addiction, and obesity. Finally, there is interest in exploring the potential therapeutic applications of CB1 receptor antagonists in other areas, such as anxiety disorders and neurodegenerative diseases.

Synthesemethoden

N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 1-isopropyl-4-piperidinylamine with 2-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. Other methods include the reaction of 2-methylphenyl isocyanate with 1-isopropylpiperazine or the reaction of 1-isopropyl-4-(2-methylphenyl)thiosemicarbazide with acetyl chloride.

Wissenschaftliche Forschungsanwendungen

N-(1-isopropyl-4-piperidinyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, addiction treatment, and obesity. In preclinical studies, this compound has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to decrease food intake and body weight in animal models of obesity.

Eigenschaften

IUPAC Name

1-(2-methylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12(2)19-10-8-14(9-11-19)17-16(20)18-15-7-5-4-6-13(15)3/h4-7,12,14H,8-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVLHHCSUQNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.